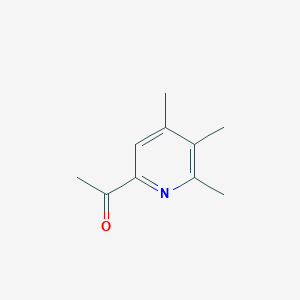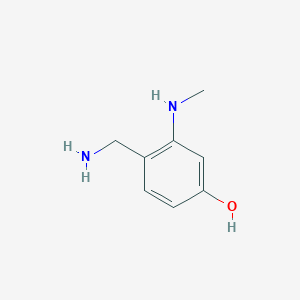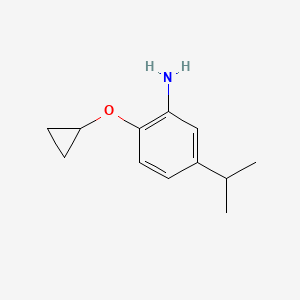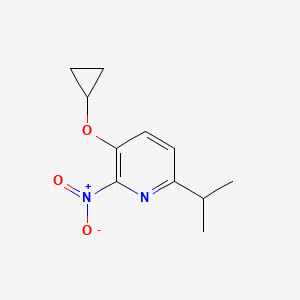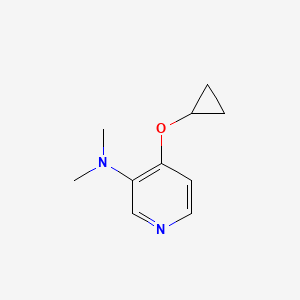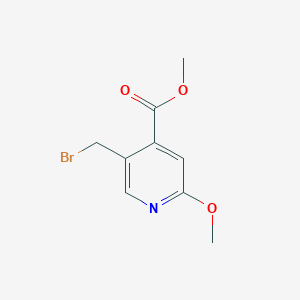
Methyl 5-(bromomethyl)-2-methoxyisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(bromomethyl)-2-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates. This compound is characterized by the presence of a bromomethyl group attached to the 5th position of the isonicotinate ring and a methoxy group at the 2nd position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)-2-methoxyisonicotinate typically involves the bromination of methyl 2-methoxyisonicotinate. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(bromomethyl)-2-methoxyisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(bromomethyl)-2-methoxyisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-(bromomethyl)-2-methoxyisonicotinate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules. The methoxy group can undergo oxidation or reduction, further expanding the compound’s reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(bromomethyl)-2-methoxyisonicotinate can be compared with other similar compounds such as:
Methyl 5-bromo-2-methylbenzoate: Similar in structure but lacks the methoxy group, making it less reactive in certain oxidation reactions.
Methyl 2-bromo-5-methoxybenzoate: Similar in structure but the bromine and methoxy groups are positioned differently, affecting its reactivity and applications.
Methyl 5-(chloromethyl)-2-methoxyisonicotinate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
methyl 5-(bromomethyl)-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-3-7(9(12)14-2)6(4-10)5-11-8/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
NUCYFPXFSGPOHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)C(=O)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


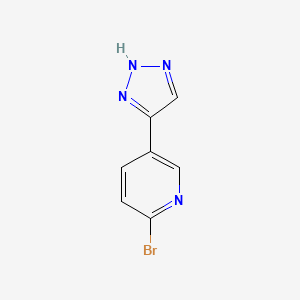

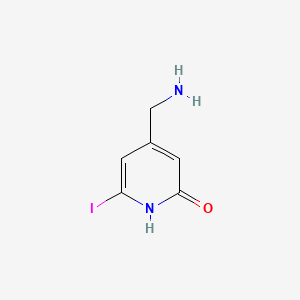
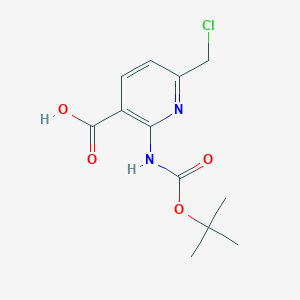
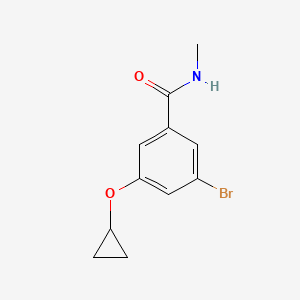
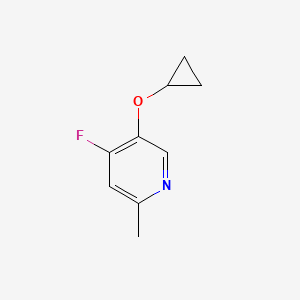

![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
